(R)-methyl oxirane-2-carboxylate

Description

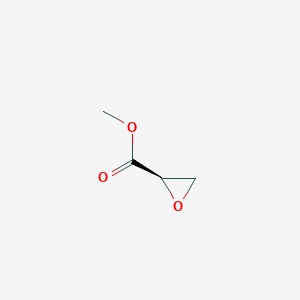

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-6-4(5)3-2-7-3/h3H,2H2,1H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNYRRVISWJDSR-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432146 | |

| Record name | (R)-methyl oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111058-32-3 | |

| Record name | Methyl (2R)-2-oxiranecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111058-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-methyl oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxiranecarboxylic acid, methyl ester, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-methyl oxirane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (R)-methyl oxirane-2-carboxylate, a valuable chiral building block in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require accurate and reliable data for their work.

Core Physical Properties

This compound, also known as methyl (R)-glycidate, is a colorless liquid at room temperature. The following table summarizes its key physical properties, compiled from reliable sources. It is important to note that some discrepancies exist in the literature, particularly for boiling and melting points at atmospheric pressure. The data presented here prioritizes experimentally determined values from peer-reviewed sources.

| Property | Value | Notes | Source(s) |

| Molecular Formula | C₄H₆O₃ | [1] | |

| Molecular Weight | 102.09 g/mol | [1] | |

| Appearance | Colorless liquid | [2] | |

| Boiling Point | 54–57 °C | at 33 mmHg | [2] |

| 97.4 °C | at 760 mmHg (for racemic mixture) | [3] | |

| Melting Point | -45 °C | (for racemic mixture) | |

| Density | 1.166 g/mL | at 25 °C | [4] |

| Refractive Index | n²⁰/D 1.42 | [4] | |

| Optical Activity | [α]²⁰/D +32° | c = 1 in chloroform | [4] |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and ketones. | Qualitative data |

Experimental Protocols

A detailed and reliable experimental protocol for the synthesis of the enantiomeric (S)-methyl oxirane-2-carboxylate is available in Organic Syntheses. This procedure can be adapted for the synthesis of the (R)-enantiomer by starting with the appropriate enantiomer of the precursor. The following is a summary of the key steps involved.

Synthesis of Methyl Glycidate (Racemic)

A common method for the preparation of racemic methyl oxirane-2-carboxylate involves the epoxidation of methyl acrylate. One reported method involves the reaction of acetone with ammonium or sodium persulfate to generate a peroxy acid in situ, which then epoxidizes the methyl acrylate. The resulting methyl oxirane-2-carboxylate is then purified.

Asymmetric Synthesis of (S)-Methyl Glycidate

A well-documented asymmetric synthesis of (S)-methyl glycidate is described, which can be mirrored for the (R)-enantiomer. The key steps are:

-

Catalyst Preparation: A chiral salen-cobalt complex is used as the catalyst for the asymmetric epoxidation.

-

Epoxidation: Methyl acrylate is subjected to epoxidation using a suitable oxidant, such as m-chloroperoxybenzoic acid (mCPBA), in the presence of the chiral catalyst.

-

Workup and Purification: The reaction mixture is worked up to remove the catalyst and unreacted starting materials. The crude product is then purified by vacuum distillation to yield the enantiomerically enriched (S)-methyl glycidate.

The enantiomeric excess of the final product is typically determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Visualizations

Experimental Workflow for the Synthesis of (S)-Methyl Glycidate

The following diagram illustrates the general workflow for the synthesis and purification of (S)-methyl glycidate, which is adaptable for the (R)-enantiomer.

This guide provides essential physical property data and an overview of the synthesis of this compound. For detailed experimental procedures, it is highly recommended to consult the primary literature cited.

References

Spectroscopic Profile of (R)-methyl 2,3-epoxypropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (R)-methyl 2,3-epoxypropanoate, also known as methyl (R)-glycidate. This compound is a valuable building block in the synthesis of various pharmaceutical agents and other fine chemicals, making a thorough understanding of its structural characteristics essential. The following sections detail its spectroscopic signature, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for data acquisition.

Physicochemical Properties

Basic physical and chemical properties of (R)-methyl 2,3-epoxypropanoate are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄H₆O₃ |

| Molecular Weight | 102.09 g/mol [1][2][3][4][5] |

| CAS Number | 111058-32-3[1][2][3][4][5][6] |

| Appearance | Colorless liquid/oil[7] |

| Density | 1.166 g/mL at 25 °C[3][4][6] |

| Refractive Index (n20/D) | 1.42[3][4][6] |

| Optical Activity [α]20/D | +32° (c = 1 in chloroform)[3][4][6] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the structural elucidation of (R)-methyl 2,3-epoxypropanoate. Note that the spectroscopic data for enantiomers are identical, and the following data is representative of a glycidate structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Methyl 2,3-Epoxypropanoate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 2.79 | dd | 2.6, 5.6 | 1 | H-3a (epoxide CH₂) |

| 2.91 | dd | 4.2, 5.6 | 1 | H-3b (epoxide CH₂) |

| 3.32 | dd | 2.6, 4.2 | 1 | H-2 (epoxide CH) |

| 3.78 | s | - | 3 | -OCH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for Methyl 2,3-Epoxypropanoate

| Chemical Shift (δ) ppm | Assignment |

| 46.2 | C-3 (epoxide CH₂) |

| 48.4 | C-2 (epoxide CH) |

| 52.6 | -OCH₃ |

| 170.0 | C-1 (C=O) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Methyl 2,3-Epoxypropanoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-3050 | Medium | C-H stretch (epoxide and methyl) |

| 1740 | Strong | C=O stretch (ester) |

| 1250, 1180 | Strong | C-O stretch (ester) |

| 850 | Strong | C-O-C stretch (epoxide ring) |

Mass Spectrometry (MS)

Table 4: Major Mass Fragments for Methyl 2,3-Epoxypropanoate (Electron Ionization)

| m/z | Relative Intensity (%) | Possible Fragment |

| 102 | 5 | [M]⁺ (Molecular Ion) |

| 71 | 100 | [M - OCH₃]⁺ |

| 59 | 40 | [COOCH₃]⁺ |

| 43 | 80 | [C₂H₃O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for (R)-methyl 2,3-epoxypropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of (R)-methyl 2,3-epoxypropanoate is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), at a concentration of approximately 5-10 mg/mL. The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for all carbon signals. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A neat liquid sample of (R)-methyl 2,3-epoxypropanoate is placed as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a diamond attenuated total reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly onto the ATR crystal. The spectrum is recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For GC-MS analysis, a dilute solution of (R)-methyl 2,3-epoxypropanoate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is then ionized in the mass spectrometer, typically using electron ionization (EI) at 70 eV. The resulting fragments are separated by their mass-to-charge ratio (m/z) by the mass analyzer.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of (R)-methyl 2,3-epoxypropanoate.

Caption: Workflow for the spectroscopic analysis of (R)-methyl 2,3-epoxypropanoate.

Caption: Logical relationship of spectroscopic data for structural elucidation.

References

- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. (R)-缩水甘油酸甲酯 optical purity ee: 94% (GLC), 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Methyl (2R)-glycidate ee 94 GLC, 97 111058-32-3 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. CAS 111058-32-3 | Sigma-Aldrich [sigmaaldrich.com]

- 7. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

In-Depth Technical Guide: Chemical Properties and Synthetic Utility of (R)-Methyglycidate (CAS 111058-32-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyglycidate, with the CAS number 111058-32-3, is a chiral epoxide ester of significant interest in synthetic organic chemistry. Its structural features, namely the reactive epoxide ring and the ester functionality, combined with its defined stereochemistry, make it a valuable chiral building block for the synthesis of complex molecules, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of the chemical properties of (R)-Methyglycidate, detailed experimental protocols for their determination, and its application in the synthesis of oxazolidinone antibacterials, a critical class of drugs for treating resistant bacterial infections.

Chemical and Physical Properties

(R)-Methyglycidate, also known as Methyl (R)-oxiranecarboxylate, is a clear, colorless to slightly yellow oil.[1] Its key chemical and physical properties are summarized in the tables below.

Table 1: General and Molecular Properties

| Property | Value | Source(s) |

| CAS Number | 111058-32-3 | [2][3] |

| Alternate Names | Methyl (R)-oxiranecarboxylate | [3] |

| Molecular Formula | C₄H₆O₃ | [2][3] |

| Molecular Weight | 102.09 g/mol | [2][3] |

| SMILES String | COC(=O)[C@H]1CO1 | [2] |

| InChI Key | YKNYRRVISWJDSR-GSVOUGTGSA-N | [2] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Source(s) |

| Appearance | Clear colorless or slightly yellow liquid | [1] |

| Density | 1.166 g/mL at 25 °C | [2] |

| Boiling Point | 97.45 °C at 760 mmHg | [1] |

| Refractive Index (n20/D) | 1.42 | [2] |

| Optical Activity ([α]20/D) | +32° (c = 1 in chloroform) | [2] |

| Flash Point | 72 °C (162 °F) | [1] |

| Solubility | Soluble in Chloroform. Slightly soluble in Acetonitrile and Ethyl Acetate. | [4] |

| Storage Temperature | 2-8 °C | [2] |

Table 3: Safety Information

| Hazard Statement | Precautionary Statement | Source(s) |

| H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Experimental Protocols

The following sections detail the general methodologies for determining the key physicochemical properties of liquid compounds like (R)-Methyglycidate.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination method is often employed.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., MelTemp)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube or sample vial

-

Rubber band or wire to attach the sample tube to the thermometer

-

Heat source (Bunsen burner or hot plate)

-

Heating medium (mineral oil)

Procedure:

-

A small amount of the liquid sample (a few microliters) is introduced into the small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the liquid.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing a heating oil, ensuring the sample is level with the thermometer bulb.

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Measurement of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Solvent for cleaning (e.g., ethanol or acetone)

-

Lens paper

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned with a suitable solvent and dried with lens paper.

-

A few drops of the liquid sample are placed on the surface of the lower prism.

-

The prisms are closed and clamped.

-

The light source is switched on, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The control knob is turned to move the dividing line to the center of the crosshairs.

-

The refractive index is read from the scale. The temperature should be recorded as the refractive index is temperature-dependent.

Determination of Optical Activity

Optical activity is the ability of a chiral substance to rotate the plane of plane-polarized light. It is measured using a polarimeter.

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

-

Volumetric flask

-

Analytical balance

-

Solvent (e.g., chloroform)

Procedure:

-

A solution of the sample is prepared by accurately weighing a known mass of the substance and dissolving it in a specific volume of a suitable solvent. The concentration (c) is calculated in g/mL.

-

The polarimeter is switched on and allowed to warm up.

-

The polarimeter cell is filled with the pure solvent to take a blank reading, which is set to zero.

-

The cell is then rinsed and filled with the sample solution, ensuring no air bubbles are present.

-

The cell is placed in the polarimeter, and the observed rotation (α) is measured.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where l is the path length of the cell in decimeters (dm).

Synthetic Application: Intermediate in Oxazolidinone Synthesis

(R)-Methyglycidate is a key chiral precursor in the synthesis of oxazolidinone antibacterials, such as Linezolid. The epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of various functionalities with stereochemical control.

Synthetic Pathway to Linezolid

While various synthetic routes to Linezolid exist, a common strategy involves the reaction of a protected aminophenol with a chiral three-carbon unit derived from a precursor like (R)-epichlorohydrin, which is structurally related to (R)-Methyglycidate. The following diagram illustrates a plausible synthetic pathway.

Mechanism of Action of Oxazolidinones

Oxazolidinones, the class of antibiotics synthesized from precursors like (R)-Methyglycidate, exhibit a unique mechanism of action by inhibiting bacterial protein synthesis at a very early stage.

Signaling Pathway of Protein Synthesis Inhibition

The following diagram illustrates the key steps in bacterial protein synthesis and the point of inhibition by oxazolidinones.

Oxazolidinones bind to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome. This binding event prevents the formation of the 70S initiation complex, which is a crucial step in the initiation of protein synthesis. By blocking this step, oxazolidinones effectively halt the production of bacterial proteins, leading to a bacteriostatic effect. This unique mechanism of action means there is little cross-resistance with other classes of protein synthesis inhibitors.

References

- 1. WO2010084514A2 - A process for the preparation of (5s)-(n)-[[3-[3-fluoro-4-(4-morpholinyl) phenyl]-2-oxo-5-oxazolidinyl] methyl] acetamide - Google Patents [patents.google.com]

- 2. Methyl (2R)-glycidate ee 94 GLC, 97 111058-32-3 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. (R)-methyl oxirane-2-carboxylate | 111058-32-3 | Benchchem [benchchem.com]

Enantioselective Synthesis of Methyl Oxirane-2-Carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methods for the enantioselective synthesis of methyl oxirane-2-carboxylate, a valuable chiral building block in the pharmaceutical industry. The guide details three key strategies: Jacobsen-Katsuki Epoxidation, Sharpless Asymmetric Epoxidation, and Enzymatic Kinetic Resolution. For each method, a thorough experimental protocol is provided, alongside quantitative data to facilitate comparison and implementation. The underlying mechanisms and experimental workflows are visually represented through diagrams generated using the DOT language.

Jacobsen-Katsuki Epoxidation of Methyl Acrylate

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes, including α,β-unsaturated esters like methyl acrylate. This reaction typically utilizes a chiral manganese-salen complex as the catalyst and a terminal oxidant, such as sodium hypochlorite. The chirality of the salen ligand dictates the stereochemical outcome of the epoxidation.

Reaction Mechanism

The catalytic cycle of the Jacobsen epoxidation is believed to involve a manganese(V)-oxo species as the active oxidant. The chiral salen ligand creates a chiral environment around the metal center, directing the approach of the alkene and leading to a stereoselective oxygen transfer.

The Versatile Chiral Building Block: A Technical Guide to (R)-Methyl Glycidate Applications

For Researchers, Scientists, and Drug Development Professionals

(R)-methyl glycidate, a valuable and versatile chiral building block, plays a pivotal role in the enantioselective synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry. Its reactive epoxide ring and chiral center make it an ideal starting material for the construction of stereochemically defined active pharmaceutical ingredients (APIs). This technical guide provides an in-depth review of the applications of (R)-methyl glycidate, focusing on its use in the synthesis of key pharmaceuticals, complete with experimental protocols, quantitative data, and pathway visualizations.

Synthesis of (R)-Methyl Glycidate

The enantiomerically pure (R)-methyl glycidate is typically obtained through the resolution of racemic methyl glycidate. A common and efficient method is the hydrolytic kinetic resolution (HKR) using a chiral cobalt-salen catalyst, as pioneered by Jacobsen.

Synthesis of Racemic Methyl Glycidate

A standard procedure for the synthesis of racemic methyl glycidate involves the epoxidation of methyl acrylate.

Experimental Protocol:

-

A solution of methyl acrylate in a suitable solvent is treated with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or aqueous sodium hypochlorite.

-

The reaction is typically carried out at a controlled temperature, often starting at 0°C and then warming to room temperature.

-

After the reaction is complete, the mixture is worked up by extraction with an organic solvent (e.g., dichloromethane) and washed to remove byproducts.

-

The crude product is then purified by fractional vacuum distillation to yield racemic methyl glycidate as a colorless liquid.[1]

| Reactant | Reagent | Solvent | Temperature | Yield |

| Methyl Acrylate | aq. NaOCl | Dichloromethane | 0°C to RT | 44-46% |

Hydrolytic Kinetic Resolution (HKR) of Racemic Methyl Glycidate

The Jacobsen hydrolytic kinetic resolution is a highly effective method for separating the two enantiomers of racemic epoxides.

Experimental Protocol:

-

Racemic methyl glycidate is treated with a substoichiometric amount of water in the presence of a chiral (R,R)-Co(II)-salen catalyst.

-

The reaction selectively hydrolyzes the (S)-enantiomer to the corresponding diol, leaving the desired (R)-methyl glycidate unreacted and in high enantiomeric excess.

-

The reaction is typically run in a suitable solvent, and the catalyst is activated with an acid.

-

After the reaction, the unreacted (R)-methyl glycidate is separated from the diol and the catalyst by distillation or chromatography.[1]

| Substrate | Catalyst | Reagent | Enantiomeric Excess (ee) |

| Racemic Methyl Glycidate | (R,R)-Co(II)-salen | Water | >99% for (S)-methyl glycidate |

Note: To obtain (R)-methyl glycidate, the corresponding (S,S)-Co(II)-salen catalyst would be used to hydrolyze the (R)-enantiomer, leaving the (S)-enantiomer, or the (R,R) catalyst is used and the unreacted epoxide is the (R)-enantiomer.

Applications in Pharmaceutical Synthesis

(R)-methyl glycidate and its derivatives are crucial intermediates in the synthesis of several important drugs.

Diltiazem

Diltiazem is a calcium channel blocker used to treat hypertension, angina, and certain arrhythmias.[2] A key chiral intermediate in its synthesis is methyl (2R,3S)-3-(4-methoxyphenyl)glycidate. While not a direct application of (R)-methyl glycidate, the synthesis of this intermediate often employs asymmetric epoxidation techniques that establish the desired stereochemistry, conceptually similar to using a pre-existing chiral building block.

Mechanism of Action: Diltiazem

Diltiazem inhibits the influx of calcium ions into vascular smooth muscle and cardiac muscle cells by blocking L-type calcium channels. This leads to vasodilation and a decrease in heart rate and contractility.[3][4][5]

Experimental Protocol for a Key Diltiazem Intermediate:

A practical synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate involves the asymmetric epoxidation of methyl (E)-4-methoxycinnamate.[6][7][8][9][10]

-

Methyl (E)-4-methoxycinnamate is treated with an oxidizing agent (e.g., Oxone) in the presence of a chiral ketone catalyst.

-

The reaction yields the desired epoxide with good enantioselectivity.

-

The product is then isolated and purified.

| Substrate | Catalyst | Oxidant | Yield | Enantiomeric Excess (ee) |

| Methyl (E)-4-methoxycinnamate | Chiral binaphthyl ketone | Oxone | 89% | 77% |

(R)-Rolipram

(R)-Rolipram is a selective phosphodiesterase-4 (PDE4) inhibitor that has been investigated for its antidepressant and anti-inflammatory properties.[11] Its synthesis can be achieved through various routes, often involving the formation of a chiral γ-lactam intermediate.

Mechanism of Action: (R)-Rolipram

Rolipram selectively inhibits PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, rolipram increases intracellular cAMP levels, which in turn modulates various downstream signaling pathways involved in inflammation and neuronal function.[12][13][14]

Experimental Workflow: Multistep Continuous-Flow Synthesis of (R)-Rolipram

A notable approach to the synthesis of (R)-rolipram is a multistep continuous-flow process using heterogeneous catalysts.[15] This method offers advantages in terms of productivity, safety, and reproducibility.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Diltiazem - Wikipedia [en.wikipedia.org]

- 3. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A practical procedure for the large-scale preparation of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Rolipram - Wikipedia [en.wikipedia.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Multistep continuous-flow synthesis of (R)- and (S)-rolipram using heterogeneous catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (R)-methyl oxirane-2-carboxylate: Commercial Availability, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (R)-methyl oxirane-2-carboxylate, a valuable chiral building block in pharmaceutical synthesis. This document details its commercial availability, provides established protocols for its synthesis, and explores its emerging role in drug discovery, particularly as a potential modulator of the CDK1 signaling pathway in cancer therapeutics.

Commercial Availability and Suppliers

This compound, also known as methyl (R)-glycidate, is commercially available from a range of chemical suppliers. The quality and specifications of the product can vary between suppliers, with purity and enantiomeric excess being critical parameters for its application in asymmetric synthesis. Below is a summary of key suppliers and their typical product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Enantiomeric Excess (ee) | Notes |

| Sigma-Aldrich | Methyl (2R)-glycidate | 111058-32-3 | C₄H₆O₃ | 97% | ≥94% (GLC)[1] | Available in various quantities.[1] |

| Oakwood Chemical | This compound | 111058-32-3 | C₄H₆O₃ | 97%[2] | Not specified | - |

| AChemBlock | methyl oxirane-2-carboxylate | 4538-50-5 (racemic) | C₄H₆O₃ | 97%[3] | Not applicable (racemic) | - |

| ChemShuttle | methyl oxirane-2-carboxylate | 4538-50-5 (racemic) | C₄H₆O₃ | 95% | Not applicable (racemic) | - |

Experimental Protocols for Synthesis

The enantioselective synthesis of this compound is crucial for its use in pharmaceutical applications. Two primary methods for achieving high enantiopurity are the Jacobsen Hydrolytic Kinetic Resolution and the Darzens condensation with a chiral auxiliary.

Jacobsen Hydrolytic Kinetic Resolution of Racemic Methyl Glycidate

This method provides access to highly enantioenriched this compound by the selective hydrolysis of the (S)-enantiomer from a racemic mixture, leaving the desired (R)-enantiomer unreacted.

Experimental Workflow:

Caption: Workflow for Jacobsen Hydrolytic Kinetic Resolution.

Methodology:

-

Catalyst Preparation: The chiral (salen)Co(II) catalyst is activated by exposure to air and a weak acid (e.g., acetic acid) to form the active (salen)Co(III) species.

-

Reaction Setup: The activated catalyst is dissolved in a suitable solvent (e.g., tert-butyl methyl ether). Racemic methyl glycidate is then added to the solution.

-

Hydrolysis: A substoichiometric amount of water (typically 0.5 equivalents relative to the racemic epoxide) is added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by chiral gas chromatography (GC) to determine the enantiomeric excess of the remaining epoxide.

-

Work-up and Purification: Once the desired enantiomeric excess is reached, the reaction is quenched, and the catalyst is removed by filtration. The resulting mixture, containing the enantioenriched (R)-epoxide and the (S)-diol, is then separated by column chromatography to yield the pure this compound.

Asymmetric Darzens Condensation

The Darzens condensation is a classic method for the synthesis of glycidic esters. To achieve enantioselectivity, a chiral auxiliary can be employed.

Logical Relationship of Darzens Condensation:

Caption: Key steps in the Asymmetric Darzens Condensation.

Methodology:

-

Reactant Preparation: An α-haloester bearing a chiral auxiliary is prepared. A suitable aldehyde, such as formaldehyde or its equivalent, is chosen as the carbonyl component.

-

Enolate Formation: The chiral α-haloester is treated with a non-nucleophilic base (e.g., sodium hydride or sodium ethoxide) in an aprotic solvent (e.g., THF) at low temperature to generate the corresponding enolate.

-

Condensation: The aldehyde is added to the enolate solution. The chiral auxiliary directs the nucleophilic attack of the enolate on the carbonyl carbon, leading to the formation of a halohydrin intermediate with a specific stereochemistry.

-

Epoxide Formation: The reaction mixture is allowed to warm to room temperature, promoting an intramolecular SN2 reaction where the alkoxide displaces the halide to form the epoxide ring. This results in a mixture of diastereomeric glycidic esters.

-

Purification and Auxiliary Removal: The diastereomers are separated by chromatography. The desired diastereomer is then subjected to hydrolysis or transesterification to remove the chiral auxiliary and yield the enantiomerically pure this compound.

Application in Drug Development: A Potential CDK1 Inhibitor

This compound and its derivatives are gaining attention in medicinal chemistry due to their potential as anticancer agents. The strained oxirane ring is an electrophilic moiety that can react with nucleophilic residues in biological targets, such as enzymes and receptors.

Recent studies have highlighted the potential of oxirane-2-carboxylate derivatives as inhibitors of Cyclin-Dependent Kinase 1 (CDK1).[4] CDK1 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. Inhibition of CDK1 can lead to cell cycle arrest and apoptosis in cancer cells.

The CDK1 Signaling Pathway and a Proposed Mechanism of Action

The CDK1 signaling pathway is central to the control of the G2/M transition in the cell cycle. The proposed mechanism of action for oxirane-2-carboxylate derivatives involves the covalent modification of the CDK1 active site, leading to its inactivation.

Caption: Simplified CDK1 signaling pathway and the point of inhibition.

The binding of Cyclin B to CDK1 forms the Mitosis-Promoting Factor (MPF), which is essential for the G2/M transition. Oxirane-2-carboxylate derivatives are proposed to act as irreversible inhibitors of CDK1. The electrophilic epoxide ring can undergo a nucleophilic attack by a cysteine residue in the ATP-binding pocket of CDK1, forming a covalent bond. This covalent modification prevents ATP from binding, thereby inactivating the kinase and halting the cell cycle, which can ultimately lead to apoptosis in cancer cells. Molecular docking studies have suggested that these derivatives can fit into the active site of CDK1, positioning the oxirane ring for reaction with key residues.[4]

References

- 1. Methyl (2R)-glycidate ee 94 GLC, 97 111058-32-3 [sigmaaldrich.com]

- 2. This compound [oakwoodchemical.com]

- 3. methyl oxirane-2-carboxylate 97% | CAS: 4538-50-5 | AChemBlock [achemblock.com]

- 4. Molecular modeling and cytotoxic activity studies of oxirane-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Risks: An In-Depth Technical Guide to the Safe Handling of Methyl Glycidate

For Researchers, Scientists, and Drug Development Professionals

Methyl glycidate, an epoxide-containing organic compound, and its analogues such as BMK methyl glycidate and PMK methyl glycidate, are valuable intermediates in organic synthesis. However, their utility is matched by significant health and safety concerns inherent to their reactive epoxide functionality. The structural similarity to other glycidyl ethers and esters—a class of compounds known for their toxic and sensitizing properties—necessitates a rigorous and informed approach to their handling in a laboratory setting. This guide provides a comprehensive overview of the known hazards, safety precautions, and handling protocols to ensure the well-being of researchers and maintain a safe laboratory environment.

Understanding the Hazard Profile

Methyl glycidate and its related compounds are classified based on the broader toxicological data available for glycidyl ethers and epoxides. The primary hazards include flammability, skin and eye irritation, potential for skin sensitization, and suspected genotoxicity and carcinogenicity. The toxicity of glycidyl esters is often attributed to the in vivo release of glycidol, a compound classified as a probable human carcinogen[1][2][3].

Regulatory and Advisory Status

While specific regulations for every methyl glycidate isomer are not always available, it is crucial to note that certain analogues, such as PMK glycidate, are listed as precursors in the synthesis of controlled substances in some jurisdictions[4][5][6][7]. Researchers must be aware of and comply with all local and national regulations concerning the acquisition, storage, and use of these compounds.

GHS Hazard Classification

Based on data from similar compounds, the GHS classification for methyl glycidate analogues can include:

-

Flammable Liquids: Category 2 or 3, indicating a significant fire hazard[8].

-

Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled[9].

-

Skin Corrosion/Irritation: Causes skin irritation[10].

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation[8].

-

Skin Sensitization: May cause an allergic skin reaction. Glycidyl ethers are known skin sensitizers[11][12].

-

Germ Cell Mutagenicity: Suspected of causing genetic defects.

-

Carcinogenicity: Suspected of causing cancer[13].

-

Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness[8].

Quantitative Toxicological Data

Quantitative toxicological data for specific methyl glycidate isomers are limited. The following tables summarize available data for methyl glycidate and structurally related glycidyl ethers to provide a comparative overview of their potential toxicity.

Table 1: Acute Toxicity Data for Methyl Glycidate Analogues and Related Compounds

| Chemical Name | CAS Number | Route | Species | Value | Reference |

| Methyl 3-sec-butyl-3-methylglycidate | 72569-66-5 | Intravenous | Mouse | LD50: 178 mg/kg | [14] |

| Allyl glycidyl ether | 106-92-3 | Oral | Mouse | LD50: 0.4 g/kg | [12] |

| Allyl glycidyl ether | 106-92-3 | Oral | Rat | LD50: 1.6 g/kg | [12] |

| Allyl glycidyl ether | 106-92-3 | Dermal | Rabbit | LD50: 2550 mg/kg | [11] |

| Allyl glycidyl ether | 106-92-3 | Inhalation | Mouse | LC50 (4-hr): 270 ppm | [12] |

| Allyl glycidyl ether | 106-92-3 | Inhalation | Rat | LC50 (8-hr): 670 ppm | [12] |

| n-Butyl glycidyl ether | 2426-08-6 | Inhalation | Mouse | LC50 (4-hr): >3500 ppm | [11] |

| n-Butyl glycidyl ether | 2426-08-6 | Inhalation | Rat | LC50 (8-hr): 1030 ppm | [11] |

| tert-Butyl glycidyl ether | 7665-72-7 | Oral | Mouse | LD50: 1530 mg/kg | [11] |

| tert-Butyl glycidyl ether | 7665-72-7 | Oral | Rat | LD50: >2000 mg/kg | [11] |

| Phenyl glycidyl ether | 122-60-1 | Oral | Rat | LD50: 3350 mg/kg | [15] |

| Phenyl glycidyl ether | 122-60-1 | Oral | Mouse | LD50: 1400 mg/kg | [15] |

Table 2: Occupational Exposure Limits for Selected Glycidyl Ethers

| Chemical Name | Agency | Value | Notes | Reference |

| n-Butyl glycidyl ether | NIOSH | C 30 ppm (160 mg/m³) [15-min] | ||

| n-Butyl glycidyl ether | OSHA | TWA 50 ppm (270 mg/m³) | ||

| Diglycidyl ether | NIOSH | REL: 0.1 ppm (0.5 mg/m³) [10-hr TWA] | [16] | |

| Diglycidyl ether | OSHA | PEL: 0.5 ppm (2.8 mg/m³) [Ceiling] | [16] | |

| Diglycidyl ether | ACGIH | TLV: 0.1 ppm (0.53 mg/m³) [8-hr TWA] | [16] | |

| Isopropyl glycidyl ether | NIOSH | C 50 ppm (240 mg/m³) [15-min] | [17] | |

| Isopropyl glycidyl ether | OSHA | TWA 50 ppm (240 mg/m³) | [17] | |

| Phenyl glycidyl ether | NIOSH | C 1 ppm (6 mg/m³) [15-min] | Potential occupational carcinogen | [15][18] |

| Phenyl glycidyl ether | OSHA | TWA 10 ppm (60 mg/m³) | [15][18] |

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is paramount when working with methyl glycidate and its analogues. The following protocols are based on best practices for handling hazardous and reactive chemicals and should be adapted to specific laboratory conditions and experimental procedures.

Risk Assessment

Before any new experiment involving methyl glycidate, a thorough risk assessment must be conducted. This process should include:

-

Hazard Identification: Review the Safety Data Sheet (SDS) and other available literature to understand the specific hazards[7].

-

Exposure Assessment: Evaluate the potential for inhalation, dermal, and ocular exposure during the planned procedure.

-

Risk Characterization: Determine the likelihood and severity of potential adverse effects.

-

Control Measures: Implement appropriate engineering controls, administrative controls, and personal protective equipment (PPE) to mitigate identified risks[19][20].

Engineering Controls

-

Ventilation: All work with methyl glycidate must be performed in a certified chemical fume hood to prevent inhalation of vapors[11][14].

-

Isolation: If possible, designate a specific area within the fume hood for working with methyl glycidate to prevent cross-contamination.

-

Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order[21].

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling methyl glycidate:

-

Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes[16][22].

-

Hand Protection: Wear double gloves, with the outer glove being chemically resistant (e.g., nitrile or butyl rubber)[22]. Change gloves frequently, especially if contamination is suspected.

-

Body Protection: A flame-resistant lab coat or a disposable Tyvek suit should be worn to protect skin and clothing[15][22].

-

Footwear: Closed-toe shoes are mandatory.

Safe Handling and Storage

-

Quantities: Use the smallest quantity of methyl glycidate necessary for the experiment[14].

-

Transfer: When transferring the liquid, do so carefully within a fume hood to minimize the generation of vapors[16]. For larger transfers from metal containers, ensure proper bonding and grounding to prevent static discharge[12].

-

Storage: Store methyl glycidate in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials such as strong oxidizing agents, acids, and bases[23]. Store in a designated flammable liquids storage cabinet.

-

Incompatible Materials: Avoid contact with strong oxidizers, acids, and bases, as these can cause violent reactions or polymerization[17].

Waste Disposal

-

Collection: All waste materials contaminated with methyl glycidate, including excess reagent, reaction mixtures, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, must be collected as hazardous waste[21].

-

Labeling and Storage: Store hazardous waste in a sealed, properly labeled container in a designated satellite accumulation area.

-

Disposal: Dispose of hazardous waste through your institution's environmental health and safety office in accordance with all local, state, and federal regulations.

Emergency Procedures

-

Spill Response:

-

Small Spills (within a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow)[24]. Do not use combustible materials like paper towels as the primary absorbent for a flammable liquid.

-

Carefully collect the absorbent material into a sealed container for hazardous waste disposal[18].

-

Decontaminate the spill area with soap and water.

-

-

Large Spills (outside a fume hood):

-

Evacuate the laboratory immediately and alert others.

-

If safe to do so, close the laboratory door to contain the vapors.

-

Activate the fire alarm if there is a fire or significant risk of one.

-

Call your institution's emergency response team or 911. Do not attempt to clean up a large spill yourself[15].

-

-

-

Personnel Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[21]. Seek medical attention.

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open[18]. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

-

Visualizing Workflows and Pathways

To further aid in understanding the necessary precautions and potential biological effects, the following diagrams illustrate a general workflow for handling hazardous liquids, a decision-making process for chemical spills, and a plausible toxicological pathway for epoxide compounds.

Toxicological Signaling Pathways of Epoxides

Epoxides are reactive electrophiles that can exert their toxicity through various mechanisms. A primary pathway involves the formation of covalent adducts with cellular macromolecules like DNA and proteins. This can lead to genotoxicity and cellular dysfunction. The body has detoxification pathways to mitigate this damage, primarily through the action of epoxide hydrolases. When these pathways are overwhelmed or the exposure is high, cellular stress responses are initiated.

Conclusion

Methyl glycidate and its analogues are potent chemical reagents that require careful and informed handling. By understanding their hazard profile, implementing robust safety protocols, and being prepared for emergencies, researchers can mitigate the risks associated with these compounds. This guide serves as a foundational resource, but it is imperative that all laboratory personnel consult the specific Safety Data Sheet for the compound in use and adhere to all institutional and regulatory guidelines. A proactive and diligent approach to safety is the cornerstone of responsible scientific research.

References

- 1. Standard Operating Procedures (SOP) for Hazardous Materials | Science, Math, and Engineering | Lane Community College [inside.lanecc.edu]

- 2. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formation of Bulky DNA Adducts by Non-Enzymatic Production of 1,2-Naphthoquinone-Epoxide from 1,2-Naphthoquinone under Physiological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

- 5. Liver Soluble Epoxide Hydrolase Regulates Behavioral and Cellular Effects of Chronic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. intersolia.com [intersolia.com]

- 8. A gene expression biomarker for predictive toxicology to identify chemical modulators of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. editverse.com [editverse.com]

- 12. ehs.stanford.edu [ehs.stanford.edu]

- 13. The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uh.edu [uh.edu]

- 15. research.arizona.edu [research.arizona.edu]

- 16. chemicals.co.uk [chemicals.co.uk]

- 17. americanlaboratory.com [americanlaboratory.com]

- 18. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 19. Chemical Risk Assessment and Regulatory Decision Making - American Chemical Society [acs.org]

- 20. fda.gov [fda.gov]

- 21. ehs.yale.edu [ehs.yale.edu]

- 22. PPE tips for working with corrosives and skin sensitizers [justinlavallee.pages.cba.mit.edu]

- 23. ny-creates.org [ny-creates.org]

- 24. Guide for Chemical Spill Response - American Chemical Society [acs.org]

An In-depth Technical Guide to (R)-methyl oxirane-2-carboxylate: Molecular Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-methyl oxirane-2-carboxylate, a valuable chiral building block in modern organic synthesis. The document details its molecular structure, stereochemical properties, spectroscopic data, and key applications, with a focus on its role in the development of pharmaceuticals.

Molecular Structure and Properties

This compound, also known as (R)-methyl glycidate, is a chiral epoxide ester. The presence of the strained three-membered oxirane ring and the ester functionality makes it a highly reactive and versatile intermediate. The "(R)" designation signifies the absolute configuration at the chiral center (C2 of the oxirane ring), which is crucial for its application in stereoselective synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 111058-32-3[1] |

| Molecular Formula | C₄H₆O₃[1] |

| Molecular Weight | 102.09 g/mol [1] |

| Appearance | Colorless liquid |

| Density | 1.166 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.42[2] |

| Optical Activity | [α]20/D +32° (c = 1 in chloroform)[2] |

| Storage Temperature | 2-8°C[2] |

Stereochemistry and Its Importance

The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Consequently, the use of enantiomerically pure starting materials like this compound is critical in the synthesis of single-enantiomer drugs to ensure efficacy and minimize potential side effects. Its role as a chiral synthon is indispensable for creating enantiomerically pure compounds, which are increasingly demanded by regulatory bodies.

Spectroscopic Data

Table 2: Spectroscopic Data for methyl oxirane-2-carboxylate

| Technique | Data |

| ¹³C NMR | Spectra available, specific peak assignments require further analysis.[3] |

| Mass Spectrometry (GC-MS) | Top peaks (m/z): 43, 45, 29.[3] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available.[3] |

Experimental Protocols

The enantioselective synthesis of this compound is crucial for its application in asymmetric synthesis. A common method involves the hydrolytic kinetic resolution (HKR) of racemic methyl oxirane-2-carboxylate using a chiral catalyst. The following is a representative protocol adapted from the synthesis of the (S)-enantiomer. To obtain the (R)-enantiomer, the corresponding (S,S)-catalyst would be used.

Enantioselective Synthesis of this compound via Hydrolytic Kinetic Resolution

This protocol describes the hydrolytic kinetic resolution of racemic methyl oxirane-2-carboxylate. The (S)-enantiomer is preferentially hydrolyzed, allowing for the recovery of the unreacted (R)-enantiomer in high enantiomeric excess.

Materials:

-

Racemic methyl oxirane-2-carboxylate

-

(S,S)-(−)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) complex

-

p-Toluenesulfonic acid monohydrate

-

Dichloromethane (CH₂Cl₂)

-

Distilled water

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Catalyst Preparation: A round-bottomed flask is charged with the (S,S)-cobalt catalyst and p-toluenesulfonic acid monohydrate in dichloromethane. The solution is stirred in air for 30 minutes, during which the color changes from red to dark green/brown. The solvent is then removed under vacuum.

-

Kinetic Resolution: Racemic methyl oxirane-2-carboxylate is added to the flask containing the catalyst residue. Distilled water is then added, and the mixture is stirred vigorously at room temperature for 24 hours.

-

Work-up: The reaction mixture is filtered, and the filtrate is extracted with dichloromethane. The combined organic extracts are dried over sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by short path vacuum distillation to afford this compound as a colorless liquid.

Experimental workflow for the synthesis of this compound.

Applications in Drug Development and Asymmetric Synthesis

This compound is a valuable chiral building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The epoxide ring is susceptible to nucleophilic attack, allowing for the stereospecific introduction of various functional groups. This reactivity is harnessed in the synthesis of a wide range of bioactive molecules.

Chiral epoxides are key intermediates in the synthesis of numerous drugs, including anticancer agents, antivirals, and cardiovascular medications. The precise stereochemistry of these epoxides is often essential for the therapeutic efficacy of the final drug product.

One of the significant, albeit illicit, applications of methyl oxirane-2-carboxylate is as a precursor in the synthesis of 3,4-methylenedioxymethamphetamine (MDMA). It serves as a "precursor to a precursor," highlighting its importance in forensic and regulatory contexts.

Role of this compound in asymmetric synthesis.

Signaling Pathways and Biological Activity

While specific signaling pathways directly modulated by this compound are not well-documented, the broader class of epoxides has been shown to exhibit a wide range of biological activities. Many natural products containing epoxide moieties display potent anticancer, anti-inflammatory, and antimicrobial properties. The high reactivity of the epoxide ring allows these molecules to covalently bind to biological macromolecules such as proteins and DNA, which can lead to their therapeutic effects or, in some cases, toxicity. Further research is needed to elucidate the specific biological targets and mechanisms of action of this compound.

Conclusion

This compound is a fundamentally important chiral building block in organic synthesis. Its well-defined stereochemistry and the reactivity of the epoxide ring make it an invaluable tool for the construction of complex, enantiomerically pure molecules. This guide has provided an overview of its key properties, synthetic methodologies, and applications, underscoring its significance for professionals in chemical research and drug development. The continued exploration of its synthetic utility and biological activity will undoubtedly lead to further innovations in these fields.

References

Methodological & Application

Application Notes and Protocols: Ring-Opening Reactions of (R)-Methyl Oxirane-2-carboxylate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-methyl oxirane-2-carboxylate, also known as methyl (R)-glycidate, is a versatile chiral building block in organic synthesis, prized for its utility in the enantioselective preparation of a wide array of valuable compounds. The inherent ring strain of the epoxide moiety, coupled with the electronic influence of the adjacent carboxylate group, makes it a reactive electrophile for various nucleophiles. The ring-opening reactions of this epoxide are of significant interest in medicinal chemistry and drug development, as they provide access to key structural motifs, such as β-amino alcohols and α-hydroxy-β-substituted esters, which are prevalent in many biologically active molecules, including β-blockers and antiviral agents.

This document provides detailed application notes and protocols for the ring-opening reactions of this compound with a range of nucleophiles, including nitrogen, oxygen, sulfur, and carbon-based reagents. The regioselectivity and stereochemistry of these reactions are discussed, and specific experimental procedures with quantitative data are provided to guide researchers in their synthetic endeavors.

General Principles of Ring-Opening Reactions

The ring-opening of epoxides can proceed through either an SN1 or SN2-type mechanism, largely dependent on the reaction conditions (acidic or basic/neutral) and the nature of the nucleophile.

-

Under Basic or Neutral Conditions (Strong Nucleophiles): The reaction typically follows an SN2 pathway. The nucleophile attacks one of the electrophilic carbons of the epoxide ring, leading to inversion of stereochemistry at the site of attack. In the case of unsymmetrical epoxides like this compound, strong, unhindered nucleophiles generally attack the less sterically hindered carbon (C3). This is due to the steric hindrance posed by the substituent at the other carbon.[1][2]

-

Under Acidic Conditions (Weak Nucleophiles): The epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophilic attack then occurs. The regioselectivity in acidic conditions is more complex. For epoxides with primary and secondary carbons, the attack is still predominantly at the less substituted carbon (SN2-like). However, if one carbon is tertiary, the attack may favor the more substituted carbon due to the development of a partial positive charge (SN1-like character).[1]

The presence of the electron-withdrawing carboxylate group at C2 of this compound influences the electron density of the epoxide ring, potentially affecting the regioselectivity of the nucleophilic attack.

Reaction with Nitrogen Nucleophiles: Synthesis of β-Amino Alcohols

The ring-opening of epoxides with amines is a fundamental method for the synthesis of β-amino alcohols, a critical pharmacophore in many drug molecules, including β-blockers.[3][4][5]

General Reaction Scheme:

This compound reacts with primary or secondary amines to yield the corresponding β-amino-α-hydroxy esters. The reaction is typically regioselective, with the amine attacking the less substituted C3 position.

Factors Influencing the Reaction:

-

Catalyst: Lewis acids such as zirconium(IV) chloride and indium(III) bromide can catalyze the reaction, often leading to shorter reaction times and improved yields.[3] In some cases, metal- and solvent-free conditions using acetic acid as a mediator have been reported to be highly effective.[6]

-

Solvent: The choice of solvent can influence the reaction rate and selectivity. Both protic and aprotic solvents have been employed.

-

Temperature: Reactions are often carried out at room temperature or with moderate heating.

Representative Protocols and Data:

| Nucleophile | Catalyst/Conditions | Product | Regioselectivity (C3:C2) | Yield (%) | Reference |

| Aniline | Zirconium(IV) chloride, solvent-free, rt | Methyl (2R,3S)-3-(phenylamino)-2-hydroxypropanoate | High | Good | [3] |

| Isopropylamine | Reflux in MeOH | Methyl (2R,3S)-2-hydroxy-3-(isopropylamino)propanoate | High | - | [7] |

| Various Amines | Cyanuric chloride, solvent-free | β-amino alcohols | Excellent | High | [4] |

Protocol 1: Zirconium(IV) Chloride Catalyzed Aminolysis (General Procedure) [3]

-

To a mixture of this compound (1.0 mmol) and the amine (1.0-1.2 mmol) is added zirconium(IV) chloride (5-10 mol%).

-

The reaction mixture is stirred at room temperature under solvent-free conditions.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired β-amino alcohol.

Caption: Mechanism of Lewis acid-catalyzed alcoholysis of the epoxide.

Reaction with Sulfur Nucleophiles: Synthesis of α-Hydroxy-β-thioether Esters

The reaction with sulfur nucleophiles, such as thiols, provides a straightforward route to α-hydroxy-β-thioether esters. These compounds are useful intermediates in organic synthesis.

General Reaction Scheme:

Thiols react with this compound, typically under basic conditions, to afford the corresponding ring-opened products with high regioselectivity for attack at the C3 position.

Factors Influencing the Reaction:

-

Base: A base such as sodium hydroxide or potassium tert-butoxide is often used to deprotonate the thiol, generating the more nucleophilic thiolate anion. [8]* Solvent: Polar aprotic solvents like DMF or DMSO are commonly used. Reactions in water have also been reported to be effective. [9]

Representative Protocols and Data:

| Nucleophile | Conditions | Product | Regioselectivity (C3:C2) | Yield (%) | Reference |

| Thiophenol | Water, 70 °C | Methyl (2R,3S)-2-hydroxy-3-(phenylthio)propanoate | High | Excellent | [9] |

| p-Thiocresol | K-tert-butoxide, DMSO | Methyl (2R,3S)-2-hydroxy-3-(p-tolylthio)propanoate | High | 85 | [8] |

Protocol 3: Thiolysis in Water (General Procedure) [9]1. A mixture of this compound (1.0 mmol) and the thiol (2.5 mmol) in water (3 mL) is stirred vigorously at 70 °C. 2. The reaction is monitored by TLC. 3. After completion, the reaction mixture is cooled to room temperature and extracted with ethyl acetate. 4. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. 5. The crude product is purified by column chromatography on silica gel.

Experimental Workflow for Thiolysis

Caption: Step-by-step workflow for the aqueous thiolysis reaction.

Reaction with Carbon Nucleophiles: Synthesis of α-Hydroxy-β-substituted Esters

The formation of new carbon-carbon bonds via the ring-opening of epoxides is a powerful synthetic tool. Grignard reagents and organolithium compounds are commonly used carbon nucleophiles.

General Reaction Scheme:

Organometallic reagents attack the epoxide, leading to the formation of a new C-C bond and a secondary alcohol upon workup. The attack typically occurs at the less substituted C3 position. [10][11]

Factors Influencing the Reaction:

-

Reagent: The choice of the organometallic reagent determines the carbon-based substituent introduced.

-

Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential for the formation and reaction of Grignard and organolithium reagents.

-

Temperature: These reactions are often carried out at low temperatures (e.g., 0 °C to room temperature) to control reactivity.

Representative Protocols and Data:

| Nucleophile | Conditions | Product | Regioselectivity (C3:C2) | Yield (%) | Reference |

| Phenylmagnesium bromide | Anhydrous Et2O, then H3O+ workup | Methyl (2R,3R)-2-hydroxy-3-phenylpropanoate | High | - | |

| Methyllithium | Anhydrous THF, then H3O+ workup | Methyl (2R,3S)-2-hydroxybutanoate | High | - |

Protocol 4: Grignard Reaction (General Procedure) [11]1. To a solution of this compound (1.0 mmol) in anhydrous diethyl ether or THF under an inert atmosphere at 0 °C is added the Grignard reagent (e.g., phenylmagnesium bromide, 1.1 mmol in THF) dropwise. 2. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. 3. The reaction is monitored by TLC. 4. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. 5. The layers are separated, and the aqueous layer is extracted with diethyl ether. 6. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. 7. The crude product is purified by column chromatography.

Logical Diagram of Grignard Reaction

References

- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. rroij.com [rroij.com]

- 4. tandfonline.com [tandfonline.com]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. arkat-usa.org [arkat-usa.org]

- 10. leah4sci.com [leah4sci.com]

- 11. adichemistry.com [adichemistry.com]

Application Notes and Protocols: The Use of (R)-methyl glycidate in Pharmaceutical Synthesis

Introduction

(R)-methyl glycidate and its derivatives are invaluable chiral building blocks in the pharmaceutical industry. Their inherent stereochemistry and reactive epoxide ring allow for the efficient and stereoselective synthesis of complex molecular architectures found in a variety of active pharmaceutical ingredients (APIs). The ability to introduce specific stereocenters is crucial, as the pharmacological activity and safety of a drug are often dependent on its three-dimensional structure. These application notes provide an overview of the use of (R)-methyl glycidate derivatives in the synthesis of two prominent drugs: Diltiazem, a cardiovascular agent, and the side chain of Paclitaxel (Taxol), a potent anticancer drug.

Synthesis of Diltiazem

Diltiazem is a benzothiazepine calcium channel blocker used in the treatment of hypertension, angina, and certain arrhythmias.[1][2] Its therapeutic effect is derived from its ability to relax vascular smooth muscle and reduce heart rate.[1] The key chiral intermediate in the synthesis of Diltiazem is methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a derivative of (R)-methyl glycidate.[3][4]

Mechanism of Action: Diltiazem

Diltiazem inhibits the influx of calcium ions (Ca²⁺) through L-type calcium channels in cardiac and vascular smooth muscle cells.[1][5] This reduction in intracellular calcium concentration leads to decreased muscle contractility, resulting in vasodilation of arteries and a decreased heart rate.[1][2][5]

Caption: Diltiazem blocks L-type calcium channels, reducing intracellular Ca²⁺ and muscle contraction.

Synthetic Workflow for Diltiazem

A common synthetic route to Diltiazem involves the preparation of the key intermediate, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, followed by ring-opening with 2-aminothiophenol and subsequent cyclization and acylation steps. An alternative efficient method proceeds through a glycidamide intermediate.[6]

Caption: Synthetic workflow for Diltiazem via an enzymatic resolution and glycidamide intermediate.

Experimental Protocols

Protocol 1: Synthesis of (-)-(2R,3S)-3-(4-methoxyphenyl)glycidamide [6]

-

Enzymatic Resolution: A racemic mixture of methyl (±)-3-(4-methoxyphenyl)glycidate is resolved using a lipase enzyme. This selectively hydrolyzes one enantiomer, allowing for the separation of the desired (-)-methyl (2R,3S)-3-(4-methoxyphenyl)glycidate.

-

Amidation: The purified (-)-methyl (2R,3S)-3-(4-methoxyphenyl)glycidate is then treated with ammonia. This reaction converts the methyl ester into the corresponding primary amide, yielding (-)-(2R,3S)-3-(4-methoxyphenyl)glycidamide.

Protocol 2: Synthesis of Diltiazem Intermediate [6]

-

Reaction Setup: In a suitable reaction vessel, (-)-(2R,3S)-3-(4-methoxyphenyl)glycidamide is dissolved in an appropriate solvent.

-

Addition of Reagent: 2-Aminothiophenol is added to the solution.

-

Ring Opening and Cyclization: The mixture is heated, promoting the nucleophilic attack of the thiophenol on the epoxide ring. This is followed by an intramolecular cyclization to form (2S,3S)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one. This key intermediate is then carried forward through subsequent acylation and alkylation steps to yield Diltiazem.

Quantitative Data

| Step | Reagents/Conditions | Yield | Enantiomeric Excess (ee) | Reference |

| Asymmetric epoxidation to methyl (2R,3S)-3-(4-methoxyphenyl)glycidate | Methyl (E)-4-methoxycinnamate, chiral dioxirane | 89% | 77% | [3] |

| Purification of glycidate via lipase-catalyzed transesterification | Crude glycidate mixture, lipase | 74% | Optically pure | [3] |

| Preparation of (-)-(2R, 3S)-3-(4-methoxyphenyl)glycidamide from racemic glycidate (2 steps) | Lipase resolution followed by amidation with ammonia | 43% | - | [6] |

| One-pot synthesis of Diltiazem intermediate from glycidamide | (-)-glycidamide, 2-aminothiophenol, ring closing | 80% | - | [6] |

Synthesis of the Paclitaxel (Taxol) Side Chain

Paclitaxel is a highly effective anticancer agent used to treat breast, ovarian, and lung cancer, among others.[7] Its mode of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[8][9][10] A crucial component for its semi-synthesis is the N-benzoyl-(2R,3S)-3-phenylisoserine side chain. While not directly synthesized from (R)-methyl glycidate, analogous chiral epoxides or related strategies are employed to construct this vital fragment.

Mechanism of Action: Paclitaxel

Paclitaxel binds to the β-tubulin subunit of microtubules, which are essential components of the cellular cytoskeleton.[8][9] This binding event stabilizes the microtubule polymer, preventing the dynamic process of depolymerization required for normal cell division (mitosis).[8][11] The resulting dysfunctional microtubules cause cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[8][9]

Caption: Paclitaxel stabilizes microtubules, leading to mitotic arrest and apoptosis in cancer cells.

Synthetic Workflow for the Paclitaxel Side Chain

A practical synthesis of the N-benzoyl-(2R,3S)-phenylisoserine methyl ester side chain can be achieved through the coupling of a chiral imine with a ketene acetal, followed by a sequence of reactions including lactamization and hydrolysis.[12] This approach establishes the required stereochemistry for the side chain.

Caption: A synthetic route to the Paclitaxel side chain via a β-lactam intermediate.

Experimental Protocols

Protocol 3: Synthesis of the β-Lactam Intermediate [13]

-

Imine Formation: A chiral imine is formed from benzaldehyde and a chiral amine (e.g., (S)-α-methylbenzylamine).

-

Cyclocondensation: The chiral imine is reacted with an ester enolate (e.g., derived from a ketene silyl acetal) in a cyclocondensation reaction. This step forms a 3-hydroxy-4-aryl-2-azetidinone (β-lactam) with the desired stereochemistry.

Protocol 4: Synthesis and Coupling of the Side Chain [13]

-

N-Acylation: The nitrogen of the β-lactam intermediate is acylated with benzoyl chloride to form the N-benzoyl β-lactam.

-

Coupling: The N-benzoyl β-lactam is then coupled with 7-(triethylsilyl)baccatin III (a protected form of the Taxol core). This reaction opens the β-lactam ring and forms an ester linkage at the C-13 position of the baccatin III core.

-

Deprotection: Finally, the protecting groups are removed to yield the Paclitaxel analogue.

Quantitative Data

| Step | Reagents/Conditions | Yield | Enantiomeric Excess (ee) | Reference |

| Organocatalytic addition to form protected α-hydroxy-β-benzoylaminoaldehydes | Aldehydes, N-(phenylmethylene)benzamides, (R)-proline catalyst | - | 92-99% | [14] |

| Hydrolysis of oxazoline intermediate to N-Benzoyl-3-phenylisoserine methyl ester | Oxazoline precursor, 1 N HCl in methanol | 80% | - | [15] |

| Coupling of N-acyl β-lactams to 7-(triethylsilyl)baccatin III and deprotection | N-acyl β-lactams, 7-TES-baccatin III, pyridine, DMAP | Excellent | - | [13] |

References

- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. A practical procedure for the large-scale preparation of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Efficient Alternative Synthetic Route to Diltiazem via (2R, 3S)-3-(4-Methoxyphenyl)glycidamide [jstage.jst.go.jp]

- 7. youtube.com [youtube.com]

- 8. droracle.ai [droracle.ai]

- 9. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Practical synthesis of Taxol side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of biologically active taxol analogues with modified phenylisoserine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Highly enantioselective organocatalytic addition of aldehydes to N-(Phenylmethylene)benzamides: asymmetric synthesis of the paclitaxel side chain and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US6020174A - Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl- (2R,3S)-Phenylisoserine - Google Patents [patents.google.com]

Application Notes and Protocols: Asymmetric Synthesis Utilizing (R)-Methyl 2-Methyloxirane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of asymmetric synthesis protocols utilizing the chiral building block, (R)-methyl 2-methyloxirane-2-carboxylate. This versatile epoxide serves as a valuable precursor for the stereoselective synthesis of a variety of chiral molecules, particularly β-hydroxy esters and their derivatives, which are key intermediates in the development of pharmaceuticals and other bioactive compounds.

Introduction to (R)-Methyl 2-Methyloxirane-2-carboxylate in Asymmetric Synthesis

(R)-methyl 2-methyloxirane-2-carboxylate is a chiral epoxide that possesses a quaternary stereocenter. The inherent ring strain of the epoxide and the presence of the activating methyl ester group make it a highly reactive and versatile electrophile for various nucleophilic ring-opening reactions. The stereochemistry of the epoxide dictates the absolute configuration of the resulting products, making it a powerful tool for asymmetric synthesis.

The primary application of (R)-methyl 2-methyloxirane-2-carboxylate lies in the stereoselective synthesis of chiral β-hydroxy esters and related structures. The regioselectivity of the ring-opening reaction is a critical aspect, with nucleophilic attack generally occurring at the more substituted carbon (C2) under acidic conditions or at the less substituted carbon (C3) under basic or neutral conditions. The stereochemistry of the reaction typically proceeds with inversion of configuration at the center of nucleophilic attack.

Key Synthetic Applications and Protocols

The following sections detail specific applications of (R)-methyl 2-methyloxirane-2-carboxylate in asymmetric synthesis, providing experimental protocols for key transformations.

Synthesis of Chiral β-Hydroxy Esters via Nucleophilic Ring-Opening

The ring-opening of (R)-methyl 2-methyloxirane-2-carboxylate with various nucleophiles provides a direct route to enantiomerically enriched β-hydroxy esters.

a) Ring-Opening with Oxygen Nucleophiles (Alcohols)

The reaction with alcohols, often catalyzed by a Lewis acid, yields β-hydroxy-γ-alkoxy esters.